N-(p-Toluenesulfonyl)indole-3-boronic acid
Description
Significance of Indole (B1671886) Derivatives in Chemical and Biological Research
The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in chemical and biological research. ijpsr.comindexcopernicus.com It is a component of the essential amino acid tryptophan and is found in a vast number of natural products and pharmacologically active compounds. ijpsr.com The versatility of the indole ring allows it to serve as a key building block for the design and synthesis of novel therapeutic agents. nih.gov
Indole derivatives exhibit a remarkable range of biological activities, making them a focal point of drug discovery. indexcopernicus.combio-connect.nl Research has demonstrated their efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents. bio-connect.nlresearchgate.net Prominent examples of indole-based drugs include Vincristine (anticancer), Reserpine (antihypertensive), and Amedalin (antidepressant), underscoring the therapeutic importance of this heterocyclic system. nih.gov Beyond medicine, indole derivatives are crucial intermediates in organic synthesis, enabling the construction of complex molecular architectures. bio-connect.nl
Table 1: Selected Biological Activities of Indole Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Derivatives have shown the ability to inhibit tumor growth and induce apoptosis in cancer cells. nih.gov |
| Antiviral | Certain indole analogs demonstrate inhibitory effects on the replication mechanisms of various viruses, including HIV. bio-connect.nl |
| Anti-inflammatory | Compounds can modulate immune responses and mitigate inflammatory pathways. bio-connect.nl |
| Antimicrobial | Indole-based molecules have been developed as effective agents against bacterial and fungal pathogens. indexcopernicus.com |
| Neuroprotective | Research has explored indole derivatives for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov |
The Role of Boronic Acids in Modern Synthetic Methodologies
Boronic acids (R-B(OH)₂) and their derivatives are a cornerstone of modern organic synthesis, primarily due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govacs.orgorganic-chemistry.org This reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most widely used methods for constructing complex organic molecules. acs.org The success of the Suzuki-Miyaura coupling stems from the unique properties of boronic acids: they are generally stable, easy to handle, and have low toxicity compared to other organometallic reagents. nih.govorganic-chemistry.org
The utility of boronic acids extends beyond C-C bond formation. They are employed in a variety of other transformations, including C-N and C-O cross-couplings (Chan-Lam coupling), rhodium-catalyzed additions, and as mild Lewis acids. researchgate.net Their reactivity is often triggered by activation with a base, which converts the neutral, trigonal planar boronic acid into a more nucleophilic, tetracoordinate boronate species, facilitating the key transmetalation step in catalytic cycles. organic-chemistry.org However, boronic acids are susceptible to side reactions such as protodeboronation (cleavage of the C-B bond by a proton source), which can impact reaction efficiency. rsc.org The development of a vast array of commercially available boronic acids has made them indispensable tools for chemists in academia and industry. nih.gov
N-Sulfonyl Protection Strategies in Indole Chemistry
The nitrogen atom of the indole ring possesses a reactive N-H bond that can interfere with many synthetic transformations. To achieve regioselectivity and prevent unwanted side reactions, this nitrogen is often temporarily "protected" with a chemical group. N-sulfonyl groups, such as the p-toluenesulfonyl (tosyl) group, are among the most common and robust protecting groups used in indole chemistry. nih.gov
The tosyl group offers several advantages. It is a strong electron-withdrawing group, which decreases the nucleophilicity of the indole nitrogen and can influence the reactivity of the indole ring. This electronic effect can be harnessed to direct reactions to specific positions. Furthermore, tosylamides are known for their high chemical stability, rendering them inert to a wide range of reaction conditions that might cleave other protecting groups. researchgate.net
However, this stability can also be a drawback, as the removal (deprotection) of a tosyl group often requires harsh reductive or acidic conditions. researchgate.net This can limit its application in the synthesis of highly functionalized molecules that cannot withstand such conditions. Despite this challenge, the reliability and predictable influence of the N-sulfonyl group make it a valuable strategy for the controlled synthesis of complex indole derivatives. rsc.org
Table 2: Comparison of Selected N-Protecting Groups for Indoles
| Protecting Group | Abbreviation | Key Features | Common Cleavage Conditions |
|---|---|---|---|
| p-Toluenesulfonyl | Ts / Tosyl | High stability, strong electron-withdrawing effect. researchgate.net | Harsh; strong acid (e.g., triflic acid) or reductive conditions. researchgate.net |
| tert-Butoxycarbonyl | Boc | Moderate stability, easily cleaved. | Mild to strong acidic conditions (e.g., TFA). |
| Benzenesulfonyl | Bs / Besyl | Similar to Tosyl, high stability. | Strong acid or reducing agents. |
| 2-(Phenylsulfonyl)ethyl | - | Stable to many conditions but readily removed with base. researchgate.net | Base-mediated elimination (e.g., DBU, t-BuOK). researchgate.net |
Overview of Research Trajectories for N-(p-Toluenesulfonyl)indole-3-boronic Acid
The research involving this compound is centered on its application as a specialized synthetic intermediate. This compound is not typically an end-product but rather a key reactant designed to introduce a protected 3-indolyl moiety into a target molecule. Its primary research trajectory is as a coupling partner in Suzuki-Miyaura reactions.
By using this reagent, chemists can synthesize 3-arylindoles and other 3-substituted indoles, which are important structural motifs in many biologically active compounds. The N-tosyl group serves two critical functions in this context: it prevents side reactions at the indole nitrogen and it stabilizes the molecule, making the boronic acid less prone to decomposition via protodeboronation. Often, for enhanced stability during storage and handling, the compound is used in the form of its pinacol (B44631) ester derivative. chemtik.comscbt.com The trajectory of this reagent is therefore tied to the broader goal of streamlining the synthesis of complex indole-containing molecules, enabling more efficient exploration of their potential in drug discovery and materials science.
Structure
2D Structure
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO4S/c1-11-6-8-12(9-7-11)22(20,21)17-10-14(16(18)19)13-4-2-3-5-15(13)17/h2-10,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADMCCFJOAXDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397427 | |
| Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149108-61-2 | |
| Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N P Toluenesulfonyl Indole 3 Boronic Acid
Direct C-H Borylation Approaches
Direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of organoboron compounds. nih.gov This approach involves the direct conversion of a carbon-hydrogen bond into a carbon-boron bond, often facilitated by a catalyst.
Metal-Free C-H Borylation Strategies
In recent years, metal-free C-H borylation methods have gained significant attention as a more sustainable alternative to transition metal-catalyzed processes. nih.govacs.org These methods often utilize boron-based reagents that can act as both the catalyst and the borylating agent.
One notable approach involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst to promote the C-3 borylation of indoles with bis(pinacolato)diboron (B₂pin₂). This reaction is believed to proceed through an initial attack of the BF₃ on the indole (B1671886), activating it for subsequent borylation. nih.gov Another strategy employs BBr₃, which enables the C-7 selective C-H borylation of indoles bearing N-acyl directing groups. nih.gov
Furthermore, dearomative hydroboration of N-sulfonyl indoles using HBpin in the presence of a fluoroborate salt precatalyst has been reported to yield C3-borylated indolines in excellent yields. acs.orgnih.gov This reaction is proposed to proceed via a Frustrated Lewis Pair (FLP)-type mechanism. acs.orgnih.gov
| Reagent/Catalyst | Borylating Agent | Position | Proposed Mechanism | Reference |
| BF₃·OEt₂ | B₂pin₂ | C-3 | Electrophilic attack of BF₃ | nih.gov |
| BBr₃ | BBr₃ | C-7 (with N-acyl DG) | Electrophilic substitution | nih.gov |
| 1,1-piperidyl(H)-2-BF₃–C₆H₄ | HBpin | C-3 (indoline) | FLP-type mechanism | acs.orgnih.gov |
Organometallic Intermediates in Boronic Acid Synthesis
A classical and highly effective method for synthesizing boronic acids involves the reaction of an organometallic intermediate with a boron electrophile, such as a trialkyl borate (B1201080). This "lithiation-borylation" sequence is a powerful tool for forming carbon-boron bonds. scispace.combris.ac.uk
The process typically involves three main steps:
Deprotonation: A strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), is used to deprotonate the substrate at the desired position, forming a highly reactive organolithium species. nih.govnih.gov For indoles, direct lithiation can occur at the C-2 or C-3 position depending on the N-substituent and reaction conditions. Alternatively, a halogen-metal exchange, such as a bromine-lithium exchange on a 3-bromo-N-tosylindole, can be used to generate the C-3 lithiated intermediate regioselectively. nih.gov
Borylation: The generated organolithium compound, a potent nucleophile, attacks an electrophilic boron reagent, typically a trialkyl borate like trimethyl borate or triisopropyl borate. This forms a boronate complex. nih.govbeilstein-journals.org
Hydrolysis: The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid.
This methodology has been extensively used in the synthesis of various boronic acids and allows for precise control over the position of borylation through the initial generation of the organometallic species. nih.govnih.gov
| Organometallic Route | Base/Reagent | Boron Source | Key Feature | Reference |
| Bromine-Lithium Exchange | n-BuLi | B(OiPr)₃ | Regioselective formation of C-3 lithiated indole | nih.gov |
| Direct Deprotonation | Strong base (e.g., s-BuLi) | Trialkyl borate | Forms organolithium intermediate prior to borylation | nih.govbeilstein-journals.org |
Halogen-Lithium Exchange and Subsequent Boronation
A traditional and effective method for the synthesis of indolylboronic acids is through a halogen-lithium exchange reaction, followed by quenching with a borate ester. nih.gov This pathway typically starts from a halogenated precursor, such as 3-bromo-N-(p-toluenesulfonyl)indole.
The process involves the treatment of the 3-bromo derivative with a strong organolithium base, commonly n-butyllithium (n-BuLi), at very low temperatures. This low-temperature requirement, often below -100 °C, is crucial. At higher temperatures (e.g., -78 °C), the initially formed 3-lithio-1-(phenylsulfonyl)indole can undergo rearrangement to the thermodynamically more stable 2-lithio isomer, leading to a mixture of products. The N-sulfonyl protecting group is essential as it acidifies the N-H proton (allowing for selective deprotonation if desired) and influences the stability and reactivity of the lithiated intermediates.
Table 1: Representative Conditions for Halogen-Lithium Exchange Boronation
| Starting Material | Reagents | Temperature (°C) | Boron Source | Product |
| 3-Bromo-N-sulfonylindole | 1. n-BuLi | < -100 | Triisopropyl borate | N-Sulfonylindole-3-boronic acid |
| 3-Bromo-N-sulfonylindole | 2. H₃O⁺ |
Grignard Reagent-Mediated Boronations
An alternative to the use of organolithium reagents involves the formation of a Grignard reagent. This method also begins with 3-bromo-N-(p-toluenesulfonyl)indole, which is reacted with magnesium metal (Mg⁰) in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding indolylmagnesium bromide.
Grignard reagents are generally less reactive and less basic than their organolithium counterparts, which can sometimes offer advantages in terms of functional group tolerance and reduced side reactions. The formation of the Grignard reagent at the C3 position is typically straightforward. Once formed, this organometallic intermediate is reacted with a borate ester, such as trimethyl borate or triisopropyl borate, in a manner analogous to the halogen-lithium exchange pathway. The reaction mixture is then subjected to acidic hydrolysis to afford N-(p-Toluenesulfonyl)indole-3-boronic acid. This method provides a reliable route to boronic acids and their corresponding esters.
Selective Boronation of Halogenated N-Sulfonylindoles
Achieving selective boronation at the C3 position of the indole nucleus is paramount and is largely governed by the synthetic strategy employed. When starting with a halogenated N-sulfonylindole, the regioselectivity is predetermined by the position of the halogen atom.
For instance, the synthesis begins with the regioselective bromination of N-(p-toluenesulfonyl)indole at the C3 position using a brominating agent like N-Bromosuccinimide (NBS). The electron-donating nature of the nitrogen atom directs electrophilic substitution primarily to this position. Once 3-bromo-N-(p-toluenesulfonyl)indole is secured, the subsequent metal-halogen exchange (either with n-BuLi or Mg) ensures that the boron moiety is introduced exclusively at the C3 position.
The choice of the N-protecting group is critical. The p-toluenesulfonyl (tosyl) group serves two main purposes: it protects the indole nitrogen from reacting with the organometallic intermediates, and its electron-withdrawing nature helps to stabilize the C3-lithiated intermediate, albeit rearrangement to the C2 position remains a significant competing pathway at elevated temperatures. Therefore, strict temperature control is the most critical parameter for ensuring the selective formation of the C3-boronated product when using the halogen-lithium exchange method.
Cyclization Protocols Leading to this compound Derivatives
An alternative synthetic paradigm involves constructing the indole ring system itself in a manner that incorporates the boronic acid functional group. This approach, known as cyclization, can offer a more convergent route to the target molecule. nih.gov
One such strategy involves the palladium-catalyzed Cacchi reaction between an N-arylsulfonyl-2-alkynylanilide and an aryl boronic acid. mdpi.com Variations of this intramolecular cyclization can be designed to produce 2,3-disubstituted indoles. By selecting appropriate starting materials, it is possible to synthesize an indole ring that already possesses a boronic ester at the desired C3 position. For example, a suitably substituted aniline can undergo cyclization to form the indole core. If the aniline precursor contains a boron functionality at the appropriate position, the final indole product will retain it. These methods can be powerful for accessing highly functionalized indole derivatives in a single pot. mdpi.com
Purification and Characterization Techniques in Synthesis Development
The successful synthesis of this compound relies on robust purification and characterization methods to ensure the identity and purity of the final product.
Purification: Following synthesis and workup, the crude product is typically purified using standard laboratory techniques.
Crystallization: Boronic acids are often crystalline solids, making crystallization a highly effective method for purification. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the solution.
Column Chromatography: Silica gel column chromatography is frequently employed to separate the desired product from unreacted starting materials and byproducts. A solvent system of appropriate polarity (e.g., mixtures of hexanes and ethyl acetate) is used to elute the components from the column. Due to the polar nature of the boronic acid group, sometimes a modified silica gel or a different stationary phase may be required.
Characterization: Once purified, the compound's structure and purity are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively. Key signals include those for the tosyl group's methyl and aromatic protons, as well as the distinct protons of the indole ring. The proton at the C2 position is particularly diagnostic. ¹¹B NMR spectroscopy can also be used to confirm the presence of the boron atom, with a characteristic chemical shift for boronic acids.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to support the proposed structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the S=O stretches from the sulfonyl group and B-O stretches from the boronic acid.
Table 2: Expected Spectroscopic Data for this compound Derivatives
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.0-8.5 ppm corresponding to the indole and tosyl rings. |
| Indole C2-H | A characteristic singlet around δ 8.0 ppm. | |
| Tosyl CH₃ | A singlet around δ 2.4 ppm. | |
| B(OH)₂ | A broad singlet, which may be exchangeable with D₂O. | |
| ¹³C NMR | Indole & Tosyl Carbons | Signals in the aromatic region (δ 110-150 ppm). |
| Indole C3 | A signal for the carbon attached to boron, which may be broad or have a lower intensity. | |
| Tosyl CH₃ | A signal around δ 21 ppm. | |
| ¹¹B NMR | Boronic Acid | A broad signal in the range of δ 20-30 ppm. |
| HRMS (ESI) | Molecular Ion | Calculated m/z for [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₁₅H₁₄BNO₄S. |
Reactivity and Reaction Mechanisms of N P Toluenesulfonyl Indole 3 Boronic Acid
Cross-Coupling Reactions as Primary Transformations
The principal application of N-(p-Toluenesulfonyl)indole-3-boronic acid in synthetic chemistry is as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as the most widely employed method for constructing biaryl and heteroaryl structures involving the indole-3-yl moiety. mdpi.comnih.gov This reaction offers a powerful and reliable tool for creating complex molecular architectures from readily available starting materials under relatively mild conditions. mdpi.comwikipedia.org
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organohalide or triflate. wikipedia.org The tosyl protecting group on the indole (B1671886) nitrogen is crucial, as it prevents complications that can arise with unprotected N-H indoles, which can deactivate the catalyst. nih.gov This reaction has become a cornerstone of synthetic chemistry due to its broad substrate scope and exceptional functional group tolerance. rsc.org
The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium complex. nih.govlibretexts.org The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comlibretexts.org The active catalyst is a palladium(0) species, which is regenerated at the end of each cycle. wikipedia.orgcsbsju.edu
graph TD A[Pd(0)Ln] -- Oxidative Addition (R¹-X) --> B{R¹-Pd(II)Ln-X}; B -- Transmetalation (R²-B(OH)₂) --> C{R¹-Pd(II)Ln-R²}; C -- Reductive Elimination --> A; subgraph Catalytic Cycle B C end D[R¹-R² Product] C --> D; style A fill:#f9f,stroke:#333,stroke-width:2px style D fill:#bbf,stroke:#333,stroke-width:2px
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
Mechanistic Investigations of Palladium-Catalyzed Cycles
Oxidative Addition Pathways
The catalytic cycle begins with the oxidative addition of an organohalide (or triflate, R¹-X) to a coordinatively unsaturated palladium(0) complex. libretexts.orgcsbsju.edu In this step, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex. csbsju.edu This process results in the oxidation of palladium from the 0 to the +2 state.
Transmetalation Steps Involving Boronic Acid
Following oxidative addition, the transmetalation step occurs. This is the key stage where the organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide. rsc.org For this to happen, the boronic acid must be activated by a base. The base reacts with the this compound to form a more nucleophilic boronate species (e.g., a trihydroxyborate). libretexts.orgnih.gov
Two primary pathways for transmetalation have been proposed and studied:
Reaction with a Palladium-Halide Complex : The activated boronate species reacts directly with the R¹-Pd(II)-X complex, transferring the N-tosyl-indolyl group to the palladium and forming a diorganopalladium(II) intermediate. nih.gov
Reaction with a Palladium-Hydroxide Complex : The base can first react with the R¹-Pd(II)-X complex to form a more reactive R¹-Pd(II)-OH intermediate. This palladium-hydroxo species then reacts with the neutral boronic acid. nih.govnih.gov Kinetic studies on related systems have suggested that the pathway involving the palladium-hydroxo complex can be significantly faster than the pathway involving the palladium-halide complex. nih.gov
The high oxophilicity (affinity for oxygen) of boron is a significant driving force for this step. organic-chemistry.org The transfer of the indolyl group from boron to palladium occurs with retention of configuration at the carbon atom. nih.gov
Reductive Elimination Processes
The final step of the catalytic cycle is reductive elimination. libretexts.org In this process, the two organic groups (R¹ and the N-tosyl-indolyl group) on the diorganopalladium(II) intermediate couple and are expelled from the palladium coordination sphere, forming the new carbon-carbon bond of the final product. csbsju.edu This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
Reductive elimination is typically a fast and irreversible process. youtube.com The process is facilitated by bulky ligands, which promote a cis-arrangement of the two organic groups on the palladium center, a prerequisite for their elimination. princeton.edu The palladium center is reduced from the +2 to the 0 oxidation state.
The Suzuki-Miyaura coupling utilizing this compound exhibits a broad substrate scope, successfully coupling with a wide array of aryl and heteroaryl halides and triflates. The N-tosyl group ensures the stability of the indole moiety and prevents side reactions associated with the acidic N-H proton of unprotected indoles. nih.gov
The reaction generally proceeds in high yields with both electron-rich and electron-deficient coupling partners. Aryl bromides and iodides are common substrates, but advancements in catalyst systems have also enabled the efficient use of more challenging aryl chlorides. researchgate.net
A key advantage of the Suzuki-Miyaura reaction is its remarkable tolerance for a wide variety of functional groups on either coupling partner. rsc.org Groups such as esters, ketones, amides, nitriles, ethers, and acetals are typically well-tolerated. This high degree of functional group compatibility allows for the late-stage functionalization of complex molecules, a highly desirable feature in pharmaceutical and materials science research. rsc.org While functional groups with acidic protons, such as phenols and carboxylic acids, can sometimes interfere with the reaction by competing for the base, these issues can often be overcome by careful selection of reaction conditions. nih.gov
The following tables provide representative examples of the substrate scope for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Interactive Data Table: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 95 |
| 2 | 4-Bromobenzonitrile | PdCl₂(dppf) | K₃PO₄ | Toluene | 110 | 92 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 80 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 91 |
| 5 | Methyl 4-bromobenzoate | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 70 | 96 |
Interactive Data Table: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 2 | 2-Chlorotoluene | Pd(OAc)₂ / RuPhos | CsF | t-BuOH | 100 | 78 |
| 3 | 4-Chlorobenzotrifluoride | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 89 |
| 4 | 1-Chloro-3,5-dimethoxybenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 93 |
Catalyst Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most prominent reaction involving this compound, enabling the formation of a carbon-carbon bond between the indole C3-position and various sp²-hybridized carbon atoms of aryl, vinyl, or heteroaryl halides and triflates. The efficiency of this transformation is highly dependent on the catalyst system, which comprises a palladium source, a ligand, a base, and a solvent.
Research comparing the reactivity of different N-substituted indolylboronic acids has shown that the nature of the protecting group is a critical factor. In couplings with phenyl bromides, N-tosyl protected indolylboronic acids tend to provide lower yields compared to N-Boc protected or unprotected indoles. nih.gov This suggests that the strongly electron-withdrawing nature of the p-toluenesulfonyl group reduces the nucleophilicity of the indole ring, thereby slowing down the crucial transmetalation step in the catalytic cycle.
Despite this inherent lower reactivity, successful couplings can be achieved with carefully optimized catalyst systems. For instance, in studies involving sequential cross-coupling on related N-tosyl indole scaffolds, specific conditions have been delineated. A common and effective palladium source is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. thieme-connect.de This Pd(0) complex readily undergoes oxidative addition with the aryl halide coupling partner to initiate the catalytic cycle.
The choice of ligand is paramount in modulating the stability, activity, and selectivity of the palladium catalyst. For challenging cross-coupling reactions involving heteroarylboronic acids, bulky and electron-rich phosphine (B1218219) ligands are often employed. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven effective in promoting the coupling of various nitrogen-rich heterocycles by facilitating both the oxidative addition and reductive elimination steps. While specific ligand optimization studies focusing solely on this compound are not extensively detailed in the literature, the principles derived from couplings of other substituted indoles are applicable. The use of simple triphenylphosphine, as part of the [Pd(PPh₃)₄] complex, is a well-established choice that provides a balance of stability and reactivity for many standard transformations involving N-tosylated indole derivatives. thieme-connect.de
The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid for the transmetalation step. The base reacts with the boronic acid to form a more nucleophilic borate (B1201080) species (e.g., [Ar-B(OH)₃]⁻), which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield. Inorganic bases are most commonly used. For couplings involving N-tosylated indole substrates, sodium carbonate (Na₂CO₃) has been shown to be an effective base. thieme-connect.de Its moderate basicity is sufficient to promote the reaction without causing significant degradation of the substrates or catalyst. Other commonly used bases in Suzuki couplings include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄).
The solvent system must be capable of dissolving the various components of the reaction mixture, including the organic substrates, the inorganic base, and the palladium complex. Often, a mixture of an organic solvent and water is used to achieve this. A frequently employed solvent system for the Suzuki coupling of N-tosyl indole derivatives is a 2:1 mixture of 1,2-dimethoxyethane (B42094) (DME) and water. thieme-connect.de This combination provides a suitable medium for both the organometallic and inorganic reagents to interact effectively.
The table below summarizes a representative catalyst system for a Suzuki-Miyaura coupling involving an N-tosylated indole substrate.
| Component | Example Reagent | Role | Typical Conditions |
|---|---|---|---|
| Palladium Source | Pd(PPh₃)₄ | Catalyst | 2 mol% |
| Base | Na₂CO₃ | Activates Boronic Acid | 1.5 equivalents |
| Solvent | DME/H₂O (2:1) | Reaction Medium | Heated (e.g., 70-80 °C) |
Regioselectivity Control in Cross-Coupling
For this compound, the position of the boronic acid group at C3 dictates the regioselectivity of the cross-coupling reaction. The C-B bond is the site of reaction, ensuring that the new C-C bond is formed exclusively at the C3 position of the indole ring.
In cases where the indole scaffold contains multiple potential coupling sites, such as in polyhalogenated indoles, regioselectivity is governed by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the rate of oxidative addition follows the trend I > Br > Cl >> F. This principle allows for selective sequential couplings. For example, in a substrate like N-tosyl-5-bromo-3-iodoindole, a Sonogashira coupling can be performed selectively at the more reactive C-I bond, leaving the C-Br bond intact for a subsequent Suzuki-Miyaura reaction. thieme-connect.deresearchgate.net This differential reactivity provides a powerful tool for the controlled, stepwise synthesis of complex, polysubstituted indoles.
Other Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)
While the Suzuki-Miyaura coupling is the most common application for this compound, other palladium-catalyzed reactions are central to organic synthesis. However, the use of this specific boronic acid in these reactions is not widely documented.
Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. beilstein-journals.org Boronic acids can be used as arylating agents in oxidative Heck-type reactions, but this is less common than their use in Suzuki couplings.
Sonogashira Reaction: The Sonogashira reaction couples aryl or vinyl halides with terminal alkynes. thieme-connect.de While this compound would not directly participate in a standard Sonogashira reaction, related N-tosyl-3-iodoindoles are excellent substrates for this transformation. thieme-connect.de
Negishi Reaction: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. Organoboranes can be converted to organozinc reagents, but this adds a step to the synthetic sequence. Direct use of the boronic acid is not characteristic of this reaction.
Copper-Catalyzed Coupling Reactions (e.g., Chan-Lam Coupling)
The Chan-Lam coupling reaction is a copper-catalyzed method for forming C-N and C-O bonds, typically by coupling an arylboronic acid with an amine or an alcohol. nih.govorganic-chemistry.org This reaction represents a powerful tool for C-heteroatom bond formation under relatively mild, often aerobic, conditions. The general mechanism involves the formation of a copper-aryl intermediate, which then undergoes reductive elimination with the amine or alcohol to form the product. While this reaction is broadly applicable to a wide range of arylboronic acids, specific studies detailing the use of this compound as the coupling partner are not prevalent in the literature. Nevertheless, the compound is, in principle, a suitable substrate for forming 3-amino or 3-alkoxy indole derivatives via this methodology.
Nickel-Catalyzed Coupling Reactions
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium catalysis for a variety of cross-coupling reactions, including Suzuki-Miyaura type couplings. nih.gov Nickel catalysts can often couple more challenging substrates, such as aryl chlorides, and can exhibit different selectivity compared to palladium. Nickel systems are effective for the coupling of heterocyclic substrates. nih.gov However, the application of nickel catalysts specifically for the cross-coupling of this compound has not been extensively reported. The general principles suggest that Ni(II) precatalysts, such as NiCl₂(PCy₃)₂, in combination with a base like K₃PO₄, could potentially effect the coupling of this boronic acid with various organic electrophiles.
Iron-Catalyzed Coupling Reactions
Iron catalysis represents a cost-effective and environmentally benign alternative to precious metal-catalyzed cross-coupling reactions. While specific studies focusing exclusively on this compound are not extensively documented, its reactivity can be inferred from iron-catalyzed protocols developed for arylboronic acids and N-heterocycles. These reactions often proceed via radical pathways.
One prominent application is the iron-catalyzed direct C-H arylation of N-heteroarenes with arylboronic acids. scholaris.ca The proposed mechanism for this transformation typically involves the generation of an aryl radical from the boronic acid, initiated by an iron catalyst and a persulfate oxidant. This aryl radical then undergoes addition to the protonated N-heterocycle in a Minisci-type reaction. scholaris.ca Another area is the iron-catalyzed Suzuki-Miyaura coupling of alkyl halides with arylboronic esters, which has been shown to proceed through mechanisms involving carbon-centered radicals. nih.govnih.gov Furthermore, iron has been utilized to catalyze intermolecular C-N cross-coupling reactions between boronic acids and nitrogen sources like tetrazoles and azides, following a metalloradical activation mechanism. uva.nl
These methodologies highlight the potential of this compound to participate in iron-catalyzed C-C and C-N bond-forming reactions, broadening the scope of sustainable synthetic strategies. nih.govuva.nl
| Reaction Type | Coupling Partners | Iron Catalyst | Key Conditions | Mechanism Highlights | Ref. |
|---|---|---|---|---|---|
| C-H Arylation | N-Heteroarenes + Arylboronic Acids | FeSO₄ | K₂S₂O₈ (oxidant), under air, 70 °C | Radical pathway; Minisci-type reaction | scholaris.ca |
| Suzuki-Miyaura Coupling | Alkyl Halides + Arylboronic Esters | Anilido-aldimine iron(II) complex | Lithium amide base | Involves carbon-centered radicals from the electrophile | nih.gov |
| C-N Cross-Coupling | Tetrazoles/Azides + Boronic Acids | Not specified | - | Metalloradical activation mechanism | uva.nl |
Gold-Catalyzed Transformations
Gold catalysis has traditionally focused on the activation of alkynes and allenes. However, recent advancements have unlocked cross-coupling reactivity, challenging the notion that gold catalysts are incapable of undergoing oxidative addition and reductive elimination cycles typical of palladium and nickel.
A significant breakthrough is the development of a bimetallic gold catalyst for the sp³-sp² C-C cross-coupling of allyl bromides with arylboronic acids, which proceeds without a sacrificial oxidant. nih.gov The mechanistic pathway is proposed to involve key steps of transmetalation, C-Br oxidative addition, and C-C reductive elimination, demonstrating a complete redox cycle for gold. nih.gov This opens the possibility of using this compound in similar gold-catalyzed cross-coupling reactions to form C-C bonds.
In a different context, gold catalysts are effective in promoting the coupling of indoles with alkynes. nih.gov While this reaction involves the functionalization of the indole C-H bond rather than the use of an indolylboronic acid, it underscores the affinity of gold catalysts for the indole nucleus and their ability to mediate bond formation under mild conditions. nih.gov
| Reaction Type | Reactants | Catalyst System | Key Features | Proposed Mechanism | Ref. |
|---|---|---|---|---|---|
| sp³-sp² C-C Cross-Coupling | Allyl Bromide + Aryl Boronic Acid | Bimetallic gold complex with bis(phosphino)amine ligand | Oxidant-free conditions | Involves transmetalation, oxidative addition, and reductive elimination | nih.gov |
| Intermolecular Hydroarylation | Indole + Carbonyl-Functionalized Alkyne | Cationic gold(I) catalyst | Forms vinyl indoles; avoids bisindolemethane formation | Initial gold-catalyzed coupling followed by catalyst regeneration | nih.gov |
C-H Functionalization Reactions Involving this compound
This compound serves as a key coupling partner in C-H functionalization reactions, enabling the direct introduction of the N-tosyl-indolyl group onto various molecular scaffolds. This approach circumvents the need for pre-functionalized substrates, offering a more atom- and step-economical synthetic route.
Directed C-H Activation
In directed C-H activation, a directing group on a substrate coordinates to a transition metal catalyst, positioning it in proximity to a specific C-H bond to facilitate cleavage and subsequent functionalization. This compound can be employed as the nucleophilic partner in such transformations.
For instance, rhodium catalysts have been used for the oxidative coupling of arenes bearing a directing group (e.g., a 2-pyridyl or imine group) with arylboronic acids. nih.gov In this process, the directing group facilitates the ortho-C-H activation of the arene by the rhodium complex, forming a rhodacycle intermediate. Subsequent transmetalation with the boronic acid and reductive elimination yields the C-H arylated product. The N-sulfonyl group on the indole nucleus is generally well-tolerated in these coupling reactions.
Oxidative C-H Arylation
Oxidative C-H arylation is a powerful method for forming biaryl linkages. This reaction can be used to couple two (hetero)arenes directly, or, more commonly, to couple a (hetero)arene C-H bond with an organometallic reagent like a boronic acid, in the presence of an oxidant.
A highly relevant example is the ruthenium-catalyzed C2-H arylation of N-protected indoles with arylboronic acids. nih.govresearchgate.net In this system, a ruthenium(II) precatalyst, in conjunction with a copper(II) oxidant and a silver salt additive, effectively catalyzes the arylation at the C2 position of the indole ring. Mechanistic studies suggest that the reaction proceeds via an electrophilic attack by the ruthenium center on the electron-rich indole, without the involvement of a directing group. nih.govresearchgate.net The reaction exhibits broad functional group tolerance on both the indole and the boronic acid partner, including sulfonyl groups. nih.gov This demonstrates a robust method for synthesizing 2,3-disubstituted indoles, where this compound could be envisioned as a potential arylating reagent for other arenes.
| Substrate | Boronic Acid | Catalyst System | Oxidant | Solvent / Temp. | Selectivity | Ref. |
|---|---|---|---|---|---|---|
| N-Tosylindole | Arylboronic Acids | [{RuCl₂(p-cymene)}₂] / AgSbF₆ | Cu(OAc)₂·H₂O | iPrOH / 120 °C | C2 of Indole | nih.govresearchgate.net |
| 2-Phenylpyridine | Arylboronic Acids | [RhCl(C₂H₄)₂]₂ / P[p-(CF₃)C₆H₄]₃ | TEMPO | - | ortho to Pyridyl | nih.gov |
Lewis Acid-Mediated Reactions
The reactivity of this compound is intrinsically linked to the Lewis acidic nature of its boron center. The vacant p-orbital on the boron atom allows it to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) or alkoxide ion, to form an anionic, tetracoordinate boronate species. rsc.org
This transformation from a neutral, trigonal planar boronic acid to an anionic, tetrahedral boronate is a critical activation step in many of its key reactions, most notably the transmetalation step of the Suzuki-Miyaura cross-coupling catalytic cycle. The formation of the "ate" complex increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer to the electropositive metal center (e.g., Pd(II)) of the catalyst.
Nucleophilic Additions and Substitutions
In the presence of a suitable transition-metal catalyst, the indolyl group of this compound can be delivered as a nucleophile to various electrophilic partners. A prime example of this reactivity is the rhodium-catalyzed 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.org
The generally accepted mechanism for this transformation involves the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex. The resulting aryl-rhodium(I) species then adds across the carbon-carbon double bond of the enone (carbometalation) or undergoes nucleophilic attack on the β-carbon. Subsequent protonolysis releases the product and regenerates the active catalyst. wikipedia.org This method allows for the enantioselective formation of carbon-carbon bonds, as demonstrated in the synthesis of (R)-3-phenyl-cyclohexanone using a chiral BINAP ligand. wikipedia.org
This reactivity profile enables this compound to be a valuable reagent for constructing complex molecules containing an indole moiety appended at the β-position of a carbonyl group, a common structural motif in biologically active compounds. nih.govtdl.org
| Reaction Type | Electrophile | Catalyst System | Key Features | Ref. |
|---|---|---|---|---|
| 1,4-Conjugate Addition | Cyclohexenone | Rhodium-acac / Chiral Ligand (BINAP) | Asymmetric synthesis of β-aryl ketones | wikipedia.org |
| 1,4-Conjugate Addition | Indole-appended enones | 3,3'-bis(pentafluorophenyl)-BINOL / Mg(Ot-Bu)₂ | Enantioselective addition of alkenylboronic acids | nih.gov |
| Regioselective Addition | N-alkyl Nicotinate Salts | Rh/BINAP or Rh/Bobphos | Catalyst-controlled regioselectivity (C6 vs C2 addition) | nih.gov |
Chelation-Assisted Reactivity in Boronic Acid Chemistry
The concept of chelation-assisted reactivity is a cornerstone in modern organic synthesis, enabling high levels of selectivity and efficiency in a variety of chemical transformations. In the context of boronic acid chemistry, particularly with functionalized indole scaffolds, intramolecular chelation can play a pivotal role in directing the course of a reaction. This typically involves the coordination of a Lewis basic functional group within the molecule to the Lewis acidic boron center of the boronic acid, or to a metal catalyst involved in the reaction.
While direct and extensive research specifically detailing the chelation-assisted reactivity of this compound is not extensively documented in publicly available literature, the principles of such reactivity can be inferred from studies on analogous systems. The presence of the N-tosyl directing group in conjunction with the C3-boronic acid moiety presents a structural motif with the potential for intramolecular coordination to influence its chemical behavior.
Recent studies have highlighted the utility of directing groups on the indole nitrogen to control the regioselectivity of C-H functionalization on the indole nucleus. researchgate.net For instance, the installation of a pivaloyl group at the N1 position of indole has been shown to direct C-H borylation to the C7 position using BBr3 as the boron source. researchgate.netiaea.org This selectivity is attributed to a chelation-assisted mechanism where the carbonyl oxygen of the pivaloyl group coordinates to the boron trihalide, positioning it for selective reaction at the C7 position. researchgate.net Similarly, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions of the indole ring. researchgate.net
These examples establish a clear precedent for N-substituted functional groups acting as effective chelating directors in the functionalization of the indole core. In the case of this compound, the sulfonyl group's oxygen atoms are Lewis basic and could potentially engage in intramolecular coordination with the boronic acid at the C3 position. Such an interaction could form a transient six-membered ring, which may alter the electronic properties and steric environment of the boronic acid.
The potential effects of such chelation could manifest in several ways:
Enhanced Stability: Intramolecular coordination could lead to a more stable, tetracoordinate boron species, potentially reducing the rate of protodeboronation or other undesired side reactions.
Modified Reactivity: The chelated structure might exhibit altered reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic and steric changes at the boron center could influence the rates of transmetalation with a palladium catalyst.
It is important to note that while the principles of chelation-assisted reactivity are well-established for directing C-H functionalization to various positions on the indole ring using external boron reagents, the specific intramolecular chelation between an N-tosyl group and a pre-existing C3-boronic acid and its direct consequences on the reactivity of that boronic acid is a subject that warrants further investigation. The following table summarizes key findings from related systems that underscore the potential for chelation-assisted reactivity in N-substituted indole boronic acids.
| Directing Group | Reagent | Site of Functionalization | Proposed Mechanism | Reference |
| N-Pivaloyl | BBr3 | C7 | Chelation-assisted C-H borylation | researchgate.netiaea.org |
| N-P(O)tBu2 | Pd and Cu catalysts | C7 and C6 | Chelation-assisted C-H arylation | researchgate.net |
These findings provide a strong foundation for postulating that the N-tosyl group in this compound could similarly participate in intramolecular chelation, thereby influencing its reactivity profile. However, dedicated experimental and computational studies are necessary to fully elucidate the nature and consequences of such an interaction for this specific compound.
Computational and Theoretical Studies on N P Toluenesulfonyl Indole 3 Boronic Acid
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to map out the potential energy surfaces of chemical reactions, helping to identify the most likely reaction pathways. For N-(p-Toluenesulfonyl)indole-3-boronic acid, a key reaction of interest is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.
DFT calculations can model the elementary steps of the Suzuki-Miyaura catalytic cycle involving this specific boronic acid. nih.govmdpi.com These steps typically include:
Oxidative Addition: The addition of an aryl halide to the palladium(0) catalyst.
Transmetalation: The transfer of the indolyl group from the boron atom to the palladium center. This is a critical step where the boronic acid participates directly. DFT can elucidate the energetics of boronate formation (from the boronic acid and a base) and its subsequent reaction with the palladium complex. nih.gov
Reductive Elimination: The final step where the coupled product is formed, and the palladium(0) catalyst is regenerated.
Elucidation of Transition States and Intermediates
A primary strength of DFT calculations is the ability to determine the geometries and energies of short-lived transition states and intermediates along a reaction pathway. For reactions involving this compound, such as the Suzuki-Miyaura coupling, DFT can provide detailed structural information on:
Palladium-Aryl Halide Adducts: The initial complex formed after oxidative addition.
Boronate Complexes: The structure of the tetrahedral boronate species formed upon reaction of the boronic acid with a base. nih.gov
Transmetalation Transition States: These are complex structures where the indolyl group is bridging the boron and palladium atoms. The geometry of this transition state is crucial for understanding how the organic group is transferred.
Palladium-Indolyl Intermediates: The species formed after the indolyl group has been transferred to the palladium catalyst but before reductive elimination.
The calculated energies of these species allow for the construction of a detailed reaction energy profile, which visually represents the energetic landscape of the reaction, highlighting the barriers that must be overcome. For example, a hypothetical energy profile for a key step is shown below.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Pd-Aryl Complex + Indole (B1671886) Boronate | 0.0 |
| TS1 | Transmetalation Transition State | +15 to +25 (estimated) |
| Intermediate | Pd-Aryl-Indolyl Complex | -5 to -15 (estimated) |
| TS2 | Reductive Elimination Transition State | +10 to +20 (estimated) |
| Products | Coupled Product + Pd(0) Catalyst | -20 to -40 (estimated) |
Note: The energy values are illustrative estimates based on general DFT studies of Suzuki-Miyaura reactions and are not from specific calculations on this compound.
Prediction of Regioselectivity and Stereoselectivity
While this compound has a defined point of attachment at the 3-position of the indole, computational studies are vital for predicting selectivity in more complex scenarios. For instance, if the coupling partner has multiple reaction sites, DFT can be used to predict the regioselectivity by comparing the activation barriers for reaction at each site. The site with the lower activation barrier will correspond to the major product.
Stereoselectivity becomes relevant when chiral centers are formed. Although not directly applicable to standard Suzuki-Miyaura reactions with this substrate, if the reaction were to create a stereocenter, DFT could be used to model the transition states leading to different stereoisomers. The energy difference between these diastereomeric transition states would determine the stereochemical outcome of the reaction.
Electronic Structure Analysis and Bonding Characteristics
Understanding the electronic structure of this compound is key to explaining its reactivity and properties. Computational methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can provide deep insights into bonding. nih.gov
Charge Distribution: DFT calculations can map the electrostatic potential (ESP) to visualize the electron-rich and electron-poor regions of the molecule. The nitrogen atom of the indole ring and the oxygen atoms of the sulfonyl and boronic acid groups are expected to be electron-rich, while the boron and sulfur atoms are electron-deficient. This charge distribution influences how the molecule interacts with other reagents.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In a Suzuki-Miyaura reaction, the HOMO of the boronate species will interact with the LUMO of the palladium complex during the transmetalation step. DFT provides the energies and spatial distributions of these orbitals. mdpi.comresearchgate.net
Bonding Analysis: NBO analysis can quantify the nature of the chemical bonds, such as the S-N bond and the C-B bond. It can reveal the degree of hybridization and any significant delocalization or hyperconjugation effects that contribute to the molecule's stability. nih.gov
Conformational Analysis of the N-Sulfonyl Indole Moiety
The N-(p-Toluenesulfonyl) group is not planar with the indole ring. The rotation around the S-N bond leads to different conformers. DFT calculations are an excellent tool for exploring this conformational landscape. Studies on the closely related molecule, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have shown that the asymmetric unit can contain two independent molecules that are conformers related by rotation about the S-N bond. nih.govresearchgate.net
The dihedral angle between the indole ring system and the p-toluenesulfonyl ring is a key parameter. For similar molecules, this angle is typically between 70° and 90°. mdpi.comnih.gov DFT calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. These rotational barriers are often found to be in the range of 2.5–5.5 kcal/mol, indicating that rotation around the S-N bond is relatively facile at room temperature. nih.govresearchgate.net
| Conformer Property | Calculated Value (for related N-sulfonyl indoles) | Reference |
| Dihedral Angle (Indole Plane vs. Tosyl Plane) | 72.83° - 88.6° | mdpi.comnih.gov |
| Rotational Barrier (around S-N bond) | 2.5 - 5.5 kcal/mol | nih.govresearchgate.net |
This conformational flexibility can have implications for the molecule's ability to bind to a catalyst's active site, potentially influencing reaction rates.
Applications of N P Toluenesulfonyl Indole 3 Boronic Acid in Chemical Synthesis
Synthesis of Biologically Active Indole (B1671886) Scaffolds
The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast number of natural products and synthetic pharmaceutical agents due to its ability to interact with various biological targets. mdpi.comrjpn.org N-(p-Toluenesulfonyl)indole-3-boronic acid provides a reliable and efficient method for the functionalization of the indole C3-position, enabling the synthesis of diverse libraries of biologically active compounds.
Boronic acid compounds have garnered significant interest as potential pharmaceutical agents and as intermediates in their synthesis. researchgate.netnih.gov this compound functions as a key precursor for introducing the 3-indolyl motif into larger molecules. Through palladium-catalyzed Suzuki-Miyaura coupling reactions, this reagent can be coupled with a wide array of aryl, heteroaryl, or vinyl halides and triflates to generate 3-substituted indoles. nih.govmdpi.com This methodology is fundamental in constructing the core structures of compounds targeted for various therapeutic areas.
The resulting 3-arylindoles and related structures are precursors to compounds with demonstrated biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. rjpn.org The tosyl group can be readily removed under specific conditions post-coupling to yield the free N-H indole, which is often a critical feature for biological activity.
Table 1: Representative Suzuki-Miyaura Coupling Reactions using Indolylboronic Acids This table illustrates the general utility of indolylboronic acids in forming C-C bonds, a reaction type for which this compound is designed.
| Indole Precursor | Coupling Partner | Product | Yield (%) |
| Indole-3-boronic acid | 4-Iodoanisole | 3-(4-Methoxyphenyl)indole | 85% |
| N-Methylindole-2-boronic acid | Bromobenzene | 2-Phenyl-N-methylindole | 92% |
| N-Boc-indole-5-boronic acid | 2-Chloropyridine | 5-(2-Pyridyl)-N-Boc-indole | 78% |
Building Blocks for Natural Product Synthesis
In medicinal chemistry, lead optimization is a critical process that involves the systematic modification of a biologically active compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov this compound is an ideal tool for this process when the lead compound contains an indole scaffold.
By employing the Suzuki-Miyaura reaction, medicinal chemists can rapidly synthesize a large library of analogs from a common intermediate. mdpi.com Starting with this compound, a multitude of different aryl and heteroaryl groups can be introduced at the C3-position. This allows for a thorough exploration of the structure-activity relationship (SAR) at this position, providing crucial data on how different substituents influence the compound's interaction with its biological target. The derivatization is often straightforward and tolerant of various functional groups, making it a highly efficient strategy for generating molecular diversity. researchgate.netnih.gov
Role in Materials Science and Functional Molecule Development
Beyond its applications in life sciences, the unique chemical properties of this compound lend themselves to the development of advanced materials and functional molecules. The indole moiety possesses interesting electronic and photophysical properties, while the boronic acid group can participate in dynamic covalent chemistry or act as a recognition site.
Boronic acids and their derivatives are increasingly being used to create functional polymers and hydrogels. researchgate.netnih.gov They can react reversibly with diols to form boronic esters, a type of dynamic covalent bond. researchgate.net This reversible nature allows for the creation of "smart" materials that can respond to external stimuli such as pH or the presence of specific sugars.
This compound can be used as a monomer or a functionalizing agent to incorporate the indole unit into polymeric backbones or side chains. utwente.nl The indole group can impart specific properties to the resulting polymer, such as fluorescence or charge-transport capabilities, making these materials suitable for applications in electronics and photonics. The boronic acid functionality can be used to create self-healing polymers or materials for controlled release applications.
The development of fluorescent sensors for the detection of biologically and environmentally important analytes is a significant area of research. nih.govrsc.org Boronic acid-based fluorescent sensors are particularly common, especially for the detection of saccharides and other diol-containing molecules. nih.gov The general principle involves the reversible binding of the boronic acid to a diol, which modulates the photophysical properties of a nearby fluorophore. nih.gov
The indole nucleus is inherently fluorescent. By positioning the boronic acid group on the indole ring, as in this compound, a sensor can be designed where analyte binding directly influences the indole's fluorescence emission. mdpi.com The interaction with a diol converts the trigonal planar boronic acid into a tetrahedral boronate ester, altering the electronic properties of the system and leading to a detectable change in fluorescence intensity or wavelength. nih.gov This strategy has been employed to create sensors for glucose, reactive oxygen species, and other important analytes. mdpi.comrsc.org
Catalytic Applications Beyond Direct Coupling
Beyond its use as a substrate in coupling reactions, the Lewis acidic nature of the boron center in this compound opens the door to potential catalytic applications.
Boronic acids, in general, are known to function as Lewis acid catalysts by activating Lewis basic functional groups. The empty p-orbital on the boron atom can accept a pair of electrons, thereby activating a substrate towards nucleophilic attack. While specific studies detailing this compound as a dedicated Lewis acid catalyst are scarce, its potential can be inferred from the broader understanding of boronic acid catalysis.
The electron-withdrawing nature of the p-toluenesulfonyl group on the indole nitrogen is expected to enhance the Lewis acidity of the boronic acid moiety. This increased acidity could, in principle, allow it to catalyze a range of reactions, such as the activation of carbonyls, imines, and epoxides. For instance, in a hypothetical reaction, it could activate a carbonyl group, making it more susceptible to attack by a weak nucleophile.
Hypothetical Lewis Acid Catalysis by this compound
| Substrate Class | Potential Activation Mode | Possible Reaction Outcome |
| Aldehydes/Ketones | Coordination to the carbonyl oxygen | Facilitation of nucleophilic addition (e.g., cyanation, aldol (B89426) reaction) |
| Imines | Coordination to the imine nitrogen | Activation towards nucleophilic attack (e.g., Mannich-type reactions) |
| Epoxides | Coordination to the epoxide oxygen | Promotion of ring-opening by nucleophiles |
It is important to note that while theoretically plausible, the practical application and efficiency of this compound in these specific roles would require dedicated experimental investigation to determine catalyst loading, reaction conditions, and substrate scope.
One notable example of a multi-component reaction involving indoles and boronic acids is the boronic acid-accelerated three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids. In such reactions, a boronic acid can activate an intermediate, facilitating the key bond-forming steps. While the specific use of this compound as a catalyst in a well-established MCR is not prominently reported, its structural features suggest it could participate in or catalyze such transformations.
For instance, it could potentially catalyze a Petasis-type reaction involving an indole, an amine, and an α-keto acid, where the boronic acid activates the carbonyl group and facilitates the C-C bond formation.
Potential Role in a Hypothetical Three-Component Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Role of this compound | Potential Product |
| Indole | Aldehyde | Amine | Lewis acid activation of the aldehyde | α-Aminoalkylated indole |
| Indole | Glyoxylic Acid | Thiol | Activation of the α-hydroxycarboxylic acid intermediate | α-Sulfanyl-substituted indole-3-acetic acid |
Further research is necessary to explore and establish the utility of this compound as a catalyst for enabling novel multi-component reactions. The combination of the indole scaffold and the boronic acid functionality within the same molecule presents an interesting avenue for the design of new catalytic systems.
Derivatization and Analog Development from N P Toluenesulfonyl Indole 3 Boronic Acid
Modification of the Boronic Acid Moiety
The boronic acid functional group is readily converted into more stable or differently reactive derivatives, such as boronic esters (boronates) and organotrifluoroborates. These transformations are often performed to improve stability, facilitate purification, or modulate reactivity in subsequent cross-coupling reactions.
Boronic acids exist in equilibrium with their cyclic anhydride (B1165640) trimers (boroxines), which can sometimes complicate reactions and purification. Conversion to boronic esters is a common strategy to obtain derivatives that are typically more stable, less polar, and easier to handle as monomeric species. sciforum.net The synthesis of boronic esters from boronic acids and alcohols is an equilibrium process that is driven to completion by removing the water formed during the reaction. sciforum.net
A widely used method involves the reaction of N-(p-toluenesulfonyl)indole-3-boronic acid with a diol, such as pinacol (B44631) (2,3-dimethyl-2,3-butanediol), to form a stable five-membered cyclic pinacol ester. scbt.com This reaction is typically carried out in an appropriate solvent with azeotropic removal of water or in the presence of a dehydrating agent. sciforum.net
Table 1: Common Boronic Esters Derived from Diols
| Diol Name | Resulting Ester | Structure of Ester Moiety |
|---|---|---|
| Pinacol | Pinacol Ester | -B(OC(CH₃)₂)₂ |
| Catechol | Catechol Ester | -B(O₂C₆H₄) |
The resulting this compound pinacol ester is a crystalline solid that is stable to air and moisture, making it a convenient surrogate for the free boronic acid in Suzuki-Miyaura cross-coupling reactions. scbt.comnih.gov
Another important class of boronic acid derivatives is organotrifluoroborates, most commonly prepared as their potassium salts (K[R-BF₃]). These salts exhibit enhanced stability compared to boronic acids and their esters, being highly crystalline, monomeric solids that are often stable to air, moisture, and chromatography.
The conversion of this compound to its corresponding potassium trifluoroborate salt is typically achieved by reacting the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). This transformation replaces the hydroxyl groups on the boron atom with fluorine atoms, forming a stable tetracoordinate borate (B1201080) species. While not as commonly employed as boronic esters, potassium trifluoroborates are valuable partners in various palladium-catalyzed cross-coupling reactions. nih.gov
Post-Coupling Functionalization Strategies
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form a C-C bond between the indole (B1671886) C-3 position and an aryl or heteroaryl group. nih.gov The resulting product, a 3-aryl-1-tosylindole, contains multiple sites that can be targeted for further functionalization.
For instance, if the coupling partner is a dihalogenated arene, the remaining halogen atom on the newly introduced aryl ring can serve as a handle for a second, distinct cross-coupling reaction. This sequential approach allows for the construction of complex, unsymmetrical biaryl or aryl-heteroaryl structures. Similarly, other functional groups present on either the indole core or the coupled partner can be manipulated post-coupling. For example, a nitro group could be reduced to an amine, or an ester could be hydrolyzed to a carboxylic acid, opening avenues for further amide bond formation or other transformations.
Strategies for N-Deprotection and Further Indole Functionalization
The p-toluenesulfonyl (tosyl) group is a stable protecting group for the indole nitrogen, but its removal can be challenging. lookchem.com The development of mild and efficient N-detosylation methods is crucial for the synthesis of N-H indoles, which can then undergo further functionalization at the nitrogen atom.
Several methods have been developed for the N-detosylation of indoles. lookchem.comresearchgate.net Basic hydrolysis is a common approach, although it can sometimes require harsh conditions.
Table 2: Selected Methods for N-Detosylation of Indoles
| Reagent/Conditions | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|
| Sodium Hydride (NaH) | DMA | 60 °C | Inexpensive reagent, broad substrate scope. lookchem.com | lookchem.com |
| Thioglycolic acid (dilithium salt) | DMF | Ambient | Efficient and convenient for a range of indoles. researchgate.net | researchgate.net |
| Potassium Hydroxide (B78521) (KOH) | THF/Water | N/A | Utilizes phase transfer catalysis, prevents toxic byproducts. acs.org | acs.org |
Once the tosyl group is removed, the resulting N-H indole derivative becomes a substrate for a variety of N-functionalization reactions. These include alkylation, acylation, arylation, or the introduction of other protecting groups, significantly expanding the synthetic utility of the original scaffold.
Synthesis of Hindered and Electronically Differentiated Derivatives
The synthesis of analogs of this compound with varied steric and electronic properties is essential for developing structure-activity relationships in medicinal chemistry and for fine-tuning the properties of materials. nih.gov
Hindered Derivatives: Steric hindrance can be introduced by incorporating bulky substituents at positions adjacent to the reactive centers, such as the C-2 position of the indole ring. For example, (2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl)boronic acid is a more sterically demanding analog. chemicalbook.com The synthesis of such hindered compounds often requires careful selection of reaction conditions to overcome the steric barrier. researchgate.net
Electronically Differentiated Derivatives: The electronic properties of the indole ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic core. This is typically achieved by starting with a pre-functionalized indole. For example, derivatives such as 5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-ylboronic acid (containing an EDG) and 6-bromo-1-(toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester (containing an EWG) have been reported. chemicalbook.com These electronic modifications can influence the reactivity of the boronic acid in coupling reactions and alter the biological or photophysical properties of the final products.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research involving N-(p-Toluenesulfonyl)indole-3-boronic acid is poised to align with these principles in several key ways.
One promising avenue is the development of more environmentally benign synthetic routes to the boronic acid itself and its derivatives. This includes the use of greener solvents, catalysts, and reagents. For instance, protocols utilizing p-toluenesulfonic acid (p-TSA) as a catalyst are gaining traction due to its low toxicity, commercial availability, and affordability. rsc.org Furthermore, the development of solvent-free reaction conditions or the use of water as a solvent are key areas of exploration. The selection of solvents is critical, as replacing a conventional solvent with a "greener" alternative must be carefully evaluated to ensure it doesn't negatively impact reaction yield or energy requirements. scienceopen.com
Another focus is the application of this compound in sustainable multicomponent reactions. These reactions, which combine three or more reactants in a single step to form a complex product, are inherently atom-economical. rsc.org Future work will likely see the design of novel multicomponent reactions that incorporate the indole-3-boronic acid scaffold to rapidly generate molecular diversity with minimal waste.
Moreover, the use of oxidants like hydrogen peroxide in conjunction with boronic acids for transformations such as ipso-hydroxylation represents a move towards greener reaction conditions. rsc.org Expanding the scope of such mild and efficient protocols to this compound will be a significant step forward.
| Green Chemistry Principle | Application Area for this compound |
| Waste Prevention | Development of atom-economical multicomponent reactions. |
| Safer Solvents & Auxiliaries | Exploration of water or solvent-free reaction conditions. scienceopen.com |
| Design for Energy Efficiency | Mild reaction conditions using efficient catalysts. |
| Use of Renewable Feedstocks | Not directly applicable to the compound itself, but to the overall synthetic strategy. |
| Catalysis | Utilization of non-toxic and inexpensive catalysts like p-TSA. rsc.org |
Flow Chemistry and Continuous Synthesis Applications
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and facile scalability. researchgate.net The synthesis and application of boronic acids, in general, are well-suited to this technology. organic-chemistry.orgnih.govacs.org
Future research will likely focus on developing continuous-flow processes for the synthesis of this compound. This could involve telescoped reaction sequences where multiple synthetic steps are performed in a continuous stream, minimizing manual handling and purification steps. allfordrugs.com The ability to safely handle reactive intermediates and perform reactions under high temperature and pressure can open up new synthetic possibilities. d-nb.info
Furthermore, the integration of in-line analysis and purification technologies within a flow setup will enable real-time optimization and quality control, accelerating the production of the target compound and its derivatives. researchgate.net The application of this compound in flow-based Suzuki-Miyaura cross-coupling reactions is another area of interest, allowing for the efficient and scalable synthesis of complex indole-containing molecules for pharmaceutical and materials science applications. acs.org
| Flow Chemistry Advantage | Relevance to this compound |
| Enhanced Safety | Minimized handling of hazardous reagents and intermediates. d-nb.info |
| Improved Control | Precise control over reaction parameters like temperature and residence time. organic-chemistry.org |
| Scalability | Straightforward scaling from laboratory to production quantities. researchgate.net |
| Process Intensification | Increased throughput and efficiency compared to batch processes. nih.gov |
| Automation | Potential for fully automated synthesis and purification. acs.org |
Asymmetric Catalysis with this compound Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Asymmetric catalysis offers a powerful tool to achieve this, and this compound derivatives are emerging as valuable substrates and reagents in this field.
One key area of future research is the development of novel asymmetric transformations involving this scaffold. For example, palladium-catalyzed asymmetric three-component couplings of boronic esters, indoles, and allylic acetates can generate substituted indoles with high enantioselectivity. nih.gov Further exploration of such multicomponent reactions with derivatives of this compound could lead to the synthesis of complex chiral molecules.
Catalytic asymmetric allylboration of indoles using chiral catalysts like BINOL derivatives is another promising avenue. nih.govresearchgate.net This method allows for the creation of multiple contiguous stereocenters in a single step. Adapting these methods to this compound and its derivatives could provide access to a wide range of stereochemically rich indole (B1671886) alkaloids and their analogues.
The development of new chiral ligands and catalysts will be crucial for expanding the scope of asymmetric reactions involving indole boronic acids. This includes asymmetric Friedel-Crafts reactions and conjugate additions, where the boronic acid moiety can play a key role in directing stereoselectivity. researchgate.netacs.org The use of chiral boronic esters, such as those derived from pinanediol, can also be employed to control stereochemistry in subsequent transformations. acs.org
| Asymmetric Reaction Type | Potential Application with this compound Derivatives |
| Palladium-Catalyzed Coupling | Three-component asymmetric synthesis of substituted indoles. nih.gov |
| Allylboration | Stereodivergent synthesis of homoallylic amines with multiple stereocenters. nih.govresearchgate.net |
| Friedel-Crafts Alkylation | Enantioselective C-C bond formation at the indole nucleus. acs.org |
| Conjugate Addition | Asymmetric 1,4-addition to electron-deficient olefins. researchgate.net |
Novel Reactivity Modes and Catalytic Cycles
Beyond its traditional role in Suzuki-Miyaura cross-coupling, researchers are exploring novel reactivity modes and catalytic cycles for this compound. This includes its participation in C-H activation/functionalization reactions and its use as a catalyst itself.
Ruthenium-catalyzed C-H arylation of indoles with boronic acids presents an atom-economical alternative to traditional cross-coupling methods. nih.gov Mechanistic studies in this area are crucial for designing more efficient and selective catalytic systems. Future work will likely focus on expanding the scope of this transformation and elucidating the nature of the active catalytic species.
The concept of boronic acid catalysis, where the boronic acid acts as a Lewis or Brønsted acid to activate substrates, is a rapidly developing field. rsc.orggoogle.com this compound, with its unique electronic and steric properties, could be explored as a catalyst for a variety of organic transformations, such as dehydrations, amidation, and Friedel-Crafts reactions. The ability of boronic acids to reversibly interact with diols and other functional groups can be harnessed to develop novel catalytic cycles. tib.eu
Furthermore, the synthesis and study of related boron-containing heterocycles, such as borinic acids and benzoxaboroles derived from the parent boronic acid, could unveil new reactivity patterns and applications in medicinal chemistry and materials science. mdpi.commit.edu The exploration of dynamic covalent chemistry based on the reversible formation of boronate esters also holds significant potential. rsc.org
Integration into Automated Synthesis Platforms
The integration of robotics and automation is revolutionizing the field of chemical synthesis, enabling high-throughput experimentation, rapid optimization, and the synthesis of large compound libraries. This compound and its derivatives are well-suited for incorporation into these automated platforms.
Automated synthesizers can perform iterative cross-coupling reactions using protected boronic acid building blocks, such as MIDA (N-methyliminodiacetic acid) or TIDA boronates. chemrxiv.org The development of stable, protected derivatives of this compound will be key to their use in automated iterative synthesis, allowing for the rapid assembly of complex molecules. illinois.edu
These platforms facilitate the rapid exploration of reaction conditions and the synthesis of analogues for structure-activity relationship (SAR) studies in drug discovery. nih.gov The ability to perform reactions, work-up, and purification in a fully automated fashion significantly accelerates the design-make-test-analyze cycle. scripps.edu Capsule-based automated synthesis, where all necessary reagents are pre-packaged, further simplifies the process and enhances reproducibility. synplechem.com
The future of chemical synthesis will likely involve a close interplay between computational tools for reaction prediction and automated platforms for experimental validation. This compound is expected to be a valuable building block in this new paradigm of molecular design and synthesis.
Q & A
Basic: What are the key physicochemical properties of N-(p-Toluenesulfonyl)indole-3-boronic acid, and how do they influence its handling in laboratory settings?
Answer:
The compound has a molecular formula of C₁₅H₁₄BNO₄S , a molecular weight of 315.16 g/mol , and a CAS registry number of 149108-61-2 . The toluenesulfonyl group enhances stability against hydrolysis, while the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions. Due to the boronic acid's sensitivity to moisture, storage at below -20°C under inert conditions is critical to prevent decomposition . When handling, use anhydrous solvents (e.g., THF or DMF) and glovebox techniques to minimize exposure to atmospheric moisture.
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
A two-step approach is typical:
Sulfonylation of indole-3-boronic acid using p-toluenesulfonyl chloride (TsCl) under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) to protect the indole nitrogen .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Alternative methods employ N-(p-toluenesulfonyl)imidazole (TsIm) as a sulfonylation reagent in dimethylformamide (DMF) with triethylamine as a base, followed by recrystallization .
Advanced: How can researchers optimize reaction conditions for Suzuki-Miyaura cross-coupling using this compound while minimizing protodeboronation?
Answer:
Protodeboronation is a major challenge. To mitigate this:
- Use Pd(OAc)₂/XPhos catalytic systems, which tolerate moisture better than traditional Pd(PPh₃)₄ .
- Employ anhydrous, degassed solvents (e.g., THF) and maintain reaction temperatures below 60°C .
- Add cesium carbonate as a base to stabilize the boronate intermediate.
- Monitor reaction progress via ¹¹B NMR to detect boronic acid degradation products. Computational studies (DFT/B3LYP) can predict electronic effects of substituents on boronate stability .
Advanced: How should researchers address discrepancies in catalytic activity observed when using this compound in heterocyclic functionalization?
Answer:
Contradictions in reactivity may arise from:
- Steric hindrance from the toluenesulfonyl group, which reduces accessibility of the boronic acid. Compare with less hindered analogs (e.g., indole-3-boronic acid) .
- Electronic effects : Electron-withdrawing groups on the indole ring can reduce nucleophilicity. Use Hammett σ constants to correlate substituent effects with reaction rates.
- Validate reaction conditions via control experiments (e.g., omitting Pd catalysts) to rule out non-catalytic pathways.
Advanced: What strategies enhance the stability of this compound in aqueous media for biological assays?
Answer:
- Protect the boronic acid as a trifluoroborate salt (KHF₂ treatment) to improve aqueous stability .
- Use buffered solutions (pH 7–8) to balance boronic acid’s acidity and minimize hydrolysis.
- Lyophilize the compound and store it under argon to prevent hydration. Pre-screen stability via HPLC-UV over 24 hours in assay buffers .
Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reaction systems?
Answer:
- DFT/B3LYP calculations model transition states in cross-coupling reactions, identifying energy barriers for transmetallation steps .
- Molecular docking studies predict interactions between the toluenesulfonyl group and enzyme active sites in catalytic systems.
- Solvent effect simulations (e.g., using COSMO-RS) optimize solvent choices to stabilize intermediates and reduce side reactions.
Basic: What analytical techniques are recommended for characterizing and validating the purity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm the presence of the p-toluenesulfonyl group (aromatic protons at δ 7.2–7.8 ppm) and boronic acid (B–OH peak in ¹¹B NMR).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ expected at m/z 316.08).
- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
Advanced: How does the electronic nature of the toluenesulfonyl group impact the compound’s reactivity in photoredox catalysis?
Answer:
The electron-withdrawing sulfonyl group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
